8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
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Overview
Description
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is an organic compound with the molecular formula C7H5BrClN3. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. The reaction conditions often require an inert atmosphere (such as nitrogen or argon) and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles replacing the bromine or chlorine atoms.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound.
Coupling Reactions: Often used to create more complex molecules by forming bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-2-methylimidazo[1,2-b]pyridazine
Uniqueness
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6BrClN4 |
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Molecular Weight |
261.50 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C7H6BrClN4/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,10H2,1H3 |
InChI Key |
IJBJBOPRRYCDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)N |
Origin of Product |
United States |
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